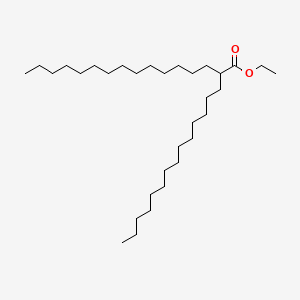

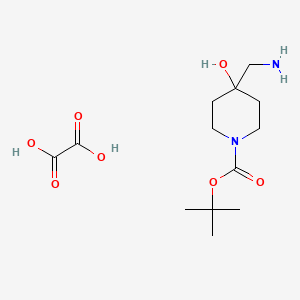

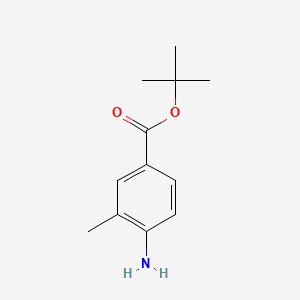

![molecular formula C7H4N2O2S B592363 Thiazolo[4,5-c]pyridine-6-carboxylic acid CAS No. 1211535-73-7](/img/structure/B592363.png)

Thiazolo[4,5-c]pyridine-6-carboxylic acid

Descripción general

Descripción

Thiazolo[4,5-c]pyridine-6-carboxylic acid is a solid compound with a molecular weight of 180.19 . Its IUPAC name is [1,3]thiazolo[4,5-c]pyridine-6-carboxylic acid .

Molecular Structure Analysis

The InChI code for Thiazolo[4,5-c]pyridine-6-carboxylic acid is1S/C7H4N2O2S/c10-7(11)4-1-6-5(2-8-4)9-3-12-6/h1-3H,(H,10,11) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound . Physical And Chemical Properties Analysis

Thiazolo[4,5-c]pyridine-6-carboxylic acid is a solid compound . More specific physical and chemical properties such as solubility, density, and pH are not available in the current resources .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Application Summary

Thiazolo[4,5-c]pyridine-6-carboxylic acid plays a significant role in medicinal chemistry as a core scaffold for drug design. Its structure is a key component in the synthesis of compounds with potential pharmacological activities .

Methods of Application

The compound is used as a precursor in synthetic pathways to create bioactive molecules. Techniques such as pyridine annulation to the thiazole ring and modifications at various reactive sites are common .

Results and Outcomes

Derivatives of this compound have shown a broad range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties. Specific activities depend on the functional groups introduced during the synthesis .

Organic Synthesis

Application Summary

In organic synthesis, Thiazolo[4,5-c]pyridine-6-carboxylic acid is utilized for constructing complex molecular frameworks, particularly in the creation of fused bicyclic structures .

Methods of Application

Synthetic methods involve starting from thiazole or thiazolidine derivatives followed by annulation reactions to form the desired thiazolo[4,5-b]pyridines .

.

Pharmacology

Application Summary

In pharmacology, the compound’s derivatives are explored for their therapeutic potential against various diseases due to their interaction with biological systems .

Methods of Application

Pharmacological studies involve in vitro and in vivo assays to determine the efficacy of the derivatives as potential drugs for conditions like cancer, inflammation, and microbial infections .

Results and Outcomes

Some derivatives have demonstrated significant inhibitory effects against specific cancer cell lines, suggesting their potential as anticancer agents .

Biochemistry

Application Summary

Biochemically, Thiazolo[4,5-c]pyridine-6-carboxylic acid derivatives are investigated for their role as enzyme inhibitors or receptor ligands .

Methods of Application

Biochemical assays are conducted to assess the binding affinity and inhibitory concentration of the derivatives against target enzymes or receptors .

Results and Outcomes

Derivatives have been found to act as ligands for various receptors, indicating their utility in the development of new biochemical tools or therapeutic agents .

Drug Design

Application Summary

The compound is a valuable entity in drug design, serving as a bioisostere for purine, which is crucial in the development of new drugs .

Methods of Application

Drug design processes utilize computational chemistry and high-throughput screening to identify promising derivatives based on the thiazolo[4,5-c]pyridine-6-carboxylic acid scaffold .

Results and Outcomes

Several derivatives have been identified as potential leads for the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles .

Chemical Engineering

Application Summary

In chemical engineering, the compound is used in the development of novel synthetic routes and optimization of reaction conditions for industrial-scale production .

Methods of Application

Engineering approaches focus on the scalability of synthetic methods, process optimization, and safety assessments for the production of thiazolo[4,5-c]pyridine-6-carboxylic acid and its derivatives .

Results and Outcomes

Efficient production methods have been established, ensuring the availability of this compound for further research and application in various fields .

This analysis provides a snapshot of the diverse applications of Thiazolo[4,5-c]pyridine-6-carboxylic acid in scientific research, highlighting its versatility and importance across multiple disciplines.

Antimicrobial and Antifungal Research

Application Summary

Thiazolo[4,5-c]pyridine derivatives have been identified to possess antimicrobial and antifungal properties, making them valuable in the development of new treatments .

Methods of Application

The antimicrobial activity is typically evaluated using assays like the disk diffusion method or broth dilution method to determine the minimum inhibitory concentration (MIC) against various pathogens .

Results and Outcomes

Studies have shown that certain derivatives exhibit significant inhibitory effects against a range of bacterial and fungal strains, with MIC values comparable to standard antibiotics .

Anti-inflammatory and Analgesic Research

Application Summary

Derivatives of Thiazolo[4,5-c]pyridine-6-carboxylic acid are explored for their anti-inflammatory and analgesic effects, which are crucial in the treatment of chronic pain and inflammatory diseases .

Methods of Application

In vivo animal models are used to assess the anti-inflammatory and analgesic efficacy, often involving induced inflammation or pain responses .

Results and Outcomes

Results have indicated that some derivatives can reduce inflammation and pain symptoms effectively, with potential for development into therapeutic agents .

Antiviral and Antimalarial Research

Application Summary

The compound’s derivatives are also being studied for their antiviral and antimalarial activities, which could lead to new treatments for infectious diseases .

Methods of Application

Screening involves cell-based assays to test the efficacy of derivatives against viruses or Plasmodium species, the parasites responsible for malaria .

Results and Outcomes

Some derivatives have shown promising results, inhibiting the replication of certain viruses and the growth of Plasmodium species in laboratory settings .

Cancer Research

Application Summary

Thiazolo[4,5-c]pyridine-6-carboxylic acid derivatives are investigated for their potential as anticancer agents due to their ability to interfere with cancer cell proliferation .

Methods of Application

Cancer cell lines are used to test the cytotoxicity of derivatives, with assays measuring cell viability, apoptosis, and cell cycle arrest .

Results and Outcomes

Derivatives have been found to exhibit cytotoxic effects on various cancer cell lines, with some showing selectivity towards cancer cells over normal cells .

Neuropharmacology

Application Summary

In neuropharmacology, derivatives of this compound are studied for their potential effects on the central nervous system, including as treatments for neurodegenerative diseases .

Methods of Application

Neuropharmacological studies involve both in vitro and in vivo assays to evaluate the neuroprotective and cognitive-enhancing effects of the derivatives .

Results and Outcomes

Research has indicated that certain derivatives may have beneficial effects on neuronal health and cognitive functions, warranting further investigation .

Cardiovascular Research

Application Summary

The cardiovascular effects of Thiazolo[4,5-c]pyridine-6-carboxylic acid derivatives are also a subject of research, particularly their potential as cardioprotective agents .

Methods of Application

Cardioprotective properties are assessed using in vitro cardiomyocyte cultures or in vivo models of cardiac injury .

Results and Outcomes

Some studies suggest that derivatives can mitigate cardiac injury and improve heart function, offering a basis for future therapeutic development .

These additional applications further demonstrate the versatility of Thiazolo[4,5-c]pyridine-6-carboxylic acid in scientific research, with potential impacts across a broad spectrum of health-related fields.

Pain Management

Application Summary

Thiazolo[4,5-c]pyridine derivatives are involved in the development of pain therapy drugs. They act as fibrinogenic receptor antagonists with antithrombotic activity, offering new avenues for pain management .

Methods of Application

The compounds are tested for their analgesic properties through various biochemical assays and animal models to evaluate their effectiveness in reducing pain .

Results and Outcomes

The derivatives have shown promise as pain relievers in preclinical studies, with some compounds exhibiting significant analgesic effects without the side effects commonly associated with traditional pain medications .

Antithrombotic Agents

Application Summary

Thiazolo[4,5-c]pyridine structures serve as new bacterial DNA gyrase B inhibitors, which have potential applications as antithrombotic agents .

Methods of Application

The antithrombotic activity is assessed using in vitro assays that measure the inhibition of DNA gyrase B, an enzyme crucial for bacterial DNA replication .

Results and Outcomes

These compounds have demonstrated inhibitory effects on DNA gyrase B, suggesting their potential use in preventing thrombosis without the risk of bacterial resistance .

Herbicidal Properties

Application Summary

Thiazolopyridine derivatives also exhibit herbicidal properties, making them candidates for the development of new herbicides .

Methods of Application

Herbicidal activity is evaluated through plant growth assays, where the compounds are applied to various plant species to assess their effect on growth inhibition .

Results and Outcomes

Some derivatives have been effective in inhibiting the growth of weeds, offering a potential alternative to existing herbicides with a different mode of action .

Material Science

Application Summary

In material science, Thiazolo[4,5-c]pyridine derivatives are investigated for their potential use in organic electronic materials due to their conductive properties .

Methods of Application

The electrical properties of these compounds are analyzed using techniques like cyclic voltammetry and impedance spectroscopy to determine their suitability for electronic applications .

Results and Outcomes

Research has shown that certain derivatives possess semiconductive properties, which could be harnessed for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Environmental Science

Application Summary

These compounds are studied for their environmental impact, particularly their biodegradability and potential as eco-friendly pesticides .

Methods of Application

Environmental impact assessments are conducted to determine the degradation rate of these compounds in various ecosystems and their toxicity to non-target organisms .

Results and Outcomes

Findings suggest that some Thiazolo[4,5-c]pyridine derivatives are more biodegradable than traditional pesticides, reducing the risk of environmental contamination .

Chemical Sensors

Application Summary

Thiazolo[4,5-c]pyridine-6-carboxylic acid derivatives are explored for their use in chemical sensors due to their ability to bind selectively to specific analytes .

Methods of Application

Sensor development involves incorporating these compounds into sensor matrices and testing their response to target analytes in various conditions .

Results and Outcomes

The derivatives have been incorporated into sensors that show selective and sensitive detection of ions or molecules, which is crucial for environmental monitoring and diagnostics .

Safety And Hazards

The safety information for Thiazolo[4,5-c]pyridine-6-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Direcciones Futuras

While specific future directions for Thiazolo[4,5-c]pyridine-6-carboxylic acid are not mentioned, there are indications of ongoing research into related compounds. For instance, thiazolo[5,4-b]pyridine derivatives have been identified as potential c-KIT inhibitors for overcoming imatinib resistance . This suggests that Thiazolo[4,5-c]pyridine-6-carboxylic acid and related compounds may have potential applications in medical and pharmaceutical research.

Propiedades

IUPAC Name |

[1,3]thiazolo[4,5-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)4-1-6-5(2-8-4)9-3-12-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBMKFYRQHJLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1C(=O)O)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[4,5-c]pyridine-6-carboxylic acid | |

CAS RN |

1211535-73-7 | |

| Record name | Thiazolo[4,5-c]pyridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

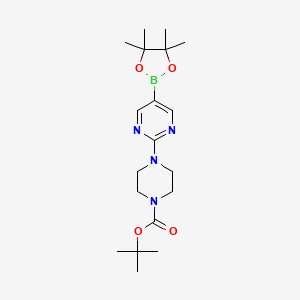

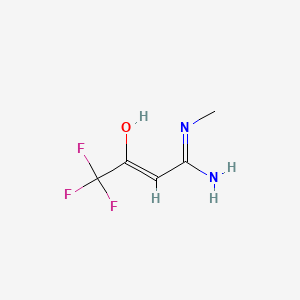

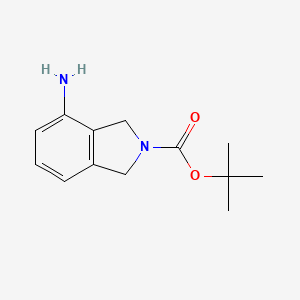

![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)

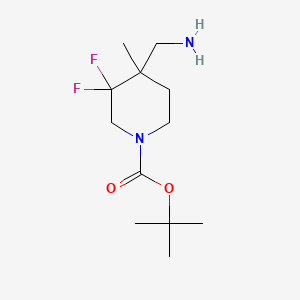

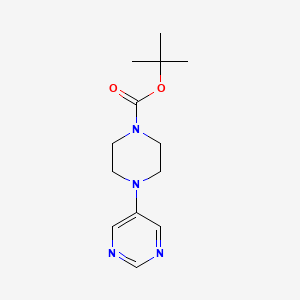

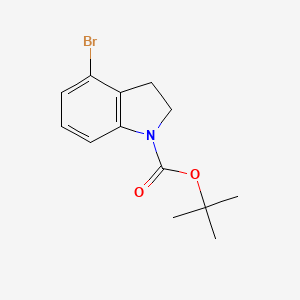

![Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B592290.png)

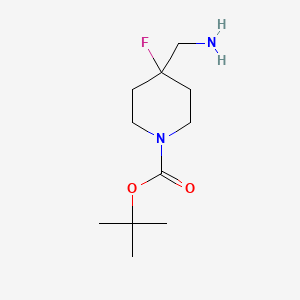

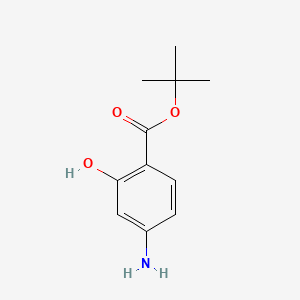

![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)